(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C14H12FN3O3S and its molecular weight is 321.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₂FN₃O₃S
- Molecular Weight : 321.33 g/mol
- CAS Number : 1007075-50-4
The compound features a benzo[d]thiazole moiety, an isoxazole ring, and a carboxamide functional group, which contribute to its reactivity and biological activity. The presence of the fluorine atom is notable for enhancing the compound's electronic properties.
The biological activity of this compound has been linked to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease processes, particularly in cancer and inflammation pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes such as alkaline ceramidase (AC), which plays a critical role in sphingolipid metabolism. The inhibition of AC has potential implications in treating various diseases, including cancer and neurodegenerative disorders .
Biological Activity Assessment
Biological activity can be assessed through various assays that measure the efficacy of the compound against specific cellular targets or disease models. The following table summarizes some key findings related to its biological activity:
Study | Biological Activity | IC50 Value | Cell Line/Model |
---|---|---|---|
Study 1 | AC Inhibition | 0.025 μM | SH-SY5Y Neuroblastoma |
Study 2 | Anticancer Activity | 64 nM | Melanoma Cell Lines |
Study 3 | Anti-inflammatory Effects | Not Determined | In Vivo Models |
Case Studies and Research Findings
-
Inhibition of Alkaline Ceramidase :
A study conducted on a series of oxazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of AC enzymes, suggesting potential therapeutic applications in cancer treatment . -
Anticancer Properties :
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. -
Inflammation Modulation :
Preliminary findings suggest that the compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Further research is needed to elucidate the exact pathways involved .
Properties
IUPAC Name |
N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3S/c1-20-8-7-18-12-9(15)3-2-4-11(12)22-14(18)17-13(19)10-5-6-16-21-10/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFUABJVXCJTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=NO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.